(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid is a compound that features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with molecular targets through its reactive functional groups. The azetidine ring, due to its ring strain, can readily participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing scaffolds: Known for their biological activities and used in drug discovery.
1,3,4-Thiadiazole derivatives: Exhibiting antibacterial activity and used in medicinal chemistry.
Uniqueness
(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid is unique due to its azetidine ring, which imparts significant ring strain and reactivity. This makes it a valuable building block in synthetic chemistry and a potential pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
(E)-4-(3-hydroxyazetidin-1-yl)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-3-8(4-5)6(10)1-2-7(11)12/h1-2,5,9H,3-4H2,(H,11,12)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFFZRAEANLYPT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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